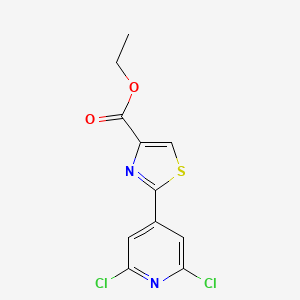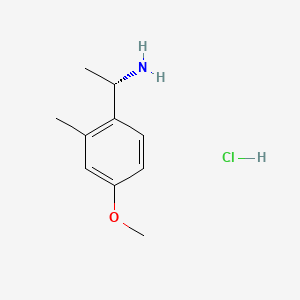
1-Methyl-4-nitropyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-nitropyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 1-position and a nitro group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-nitropyridin-2(1H)-one typically involves nitration of 1-methylpyridin-2(1H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-4-nitropyridin-2(1H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products Formed:
Reduction: 1-Methyl-4-aminopyridin-2(1H)-one.
Substitution: Various substituted pyridin-2(1H)-one derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-nitropyridin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-nitropyridin-2(1H)-one depends on its chemical structure and the specific context of its application. For instance, in biological systems, the nitro group may undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to various biological effects. The molecular targets and pathways involved can vary based on the specific application and the nature of the biological system.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-nitropyridin-4(1H)-one: Similar structure but with different substitution pattern.
4-Methyl-1-nitropyridin-2(1H)-one: Methyl and nitro groups are interchanged.
2-Methyl-4-nitropyridin-1(1H)-one: Methyl group at the 2-position instead of the 1-position.
Uniqueness: 1-Methyl-4-nitropyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The position of the nitro and methyl groups influences the compound’s electronic properties and reactivity, making it a valuable compound for targeted synthesis and research applications.
Eigenschaften
Molekularformel |
C6H6N2O3 |
|---|---|
Molekulargewicht |
154.12 g/mol |
IUPAC-Name |
1-methyl-4-nitropyridin-2-one |
InChI |
InChI=1S/C6H6N2O3/c1-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3 |
InChI-Schlüssel |
UPSDOPJUOXWGSY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=CC1=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methylbenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13660540.png)

![3-((1H-Indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate](/img/structure/B13660554.png)

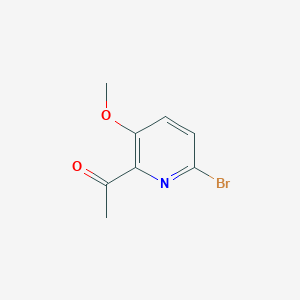
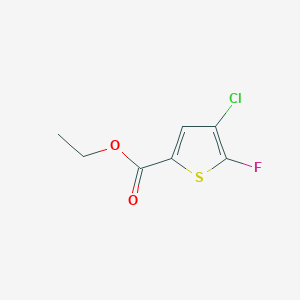
![Benzo[d]isothiazole-4-carbonitrile](/img/structure/B13660593.png)
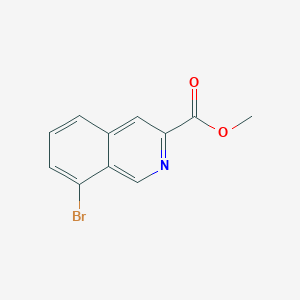
![3-Chloro-7-iodobenzo[d]isoxazole](/img/structure/B13660621.png)

![4-[3-(4-aminophenyl)-5-[3,6,8-tris[3,5-bis(4-aminophenyl)phenyl]pyren-1-yl]phenyl]aniline](/img/structure/B13660635.png)

